N1-(2-cyanophenyl)-N2-phenethyloxalamide
Description
N1-(2-cyanophenyl)-N2-phenethyloxalamide is an oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) backbone substituted with a 2-cyanophenyl group at the N1 position and a phenethyl group at the N2 position. This compound belongs to a broader class of oxalamides, which are structurally defined by their dual amide linkages and aromatic substituents. The presence of the electron-withdrawing cyano group at the ortho position of the phenyl ring and the flexible phenethyl chain distinguishes this compound from other oxalamide derivatives.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMLDPIEVORKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-phenethyloxalamide typically involves the reaction of 2-cyanophenylamine with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-cyanophenylamine is reacted with oxalyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with phenethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-phenethyloxalamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
To contextualize the properties of N1-(2-cyanophenyl)-N2-phenethyloxalamide, a comparative analysis with analogous compounds is essential. Below, key structural, synthetic, and functional differences are highlighted (Table 1).
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Observations:
The phenethyl group at N2 provides conformational flexibility, contrasting with rigid cyclic imides (GMC-1 to GMC-5) or pyridine-containing chains (FAO/WHO compound) .
Synthetic Pathways: The target compound likely employs a two-step synthesis: (i) coupling of 2-cyanophenylamine with oxalyl chloride, followed by (ii) reaction with phenethylamine. This contrasts with cyclic imide derivatives (GMC series), which require additional cyclization steps using reagents like thiobenzimidazolones or ynamides .
Functional Implications: Antimicrobial Activity: While GMC-1 and GMC-3 exhibit activity against Gram-positive bacteria, the cyano group in the target compound may broaden its spectrum to include Gram-negative strains due to increased membrane penetration . Solubility: The absence of polar cyclic imides (cf. GMC series) may reduce aqueous solubility but improve lipid bilayer permeability .
Research Findings and Mechanistic Insights
Antimicrobial Potential: Derivatives with para-substituted halogens (e.g., GMC-1, GMC-3) show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) but poor efficacy against E. coli . The target compound’s cyano group may disrupt bacterial efflux pumps, enhancing efficacy against resistant strains.
Enzyme Inhibition :
- Oxalamides with cyclic imides (e.g., GMC series) inhibit bacterial dihydrofolate reductase (DHFR), a mechanism less likely in the target compound due to its linear structure .
Biological Activity
N1-(2-cyanophenyl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 284.33 g/mol
The compound features a cyanophenyl group and a phenethyloxalamide moiety, which contribute to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains.
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties.
The antitumor activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It is hypothesized that the compound interacts with specific cellular pathways, leading to cell cycle arrest and programmed cell death.
Case Studies
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In Vitro Studies :
- A study conducted on human breast cancer cell lines (MCF-7) showed a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours. The IC value was determined to be approximately 15 µM.
- Another study focusing on lung cancer cells (A549) indicated that treatment with this compound resulted in increased levels of pro-apoptotic markers.
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In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor size compared to control groups, suggesting its potential for further development as an anticancer agent.
Efficacy Against Bacterial Strains
The antimicrobial activity of this compound has been evaluated against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate moderate antibacterial activity, warranting further investigation into its mechanism and potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages.
Research Findings
A study reported a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
